2-(2-Chloroethyl)-1H-imidazole
Overview
Description
2-(2-Chloroethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 2-chloroethyl group in this compound introduces unique chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1H-imidazole typically involves the alkylation of imidazole with 2-chloroethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Imidazole+2-Chloroethanol→this compound+H2O
The reaction is conducted under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form the corresponding ethyl-imidazole derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl-imidazole derivatives.
Scientific Research Applications
2-(2-Chloroethyl)-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1H-imidazole involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as the nitrogen atoms in DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This alkylating property underlies its potential use as an anticancer agent, as it can induce apoptosis in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine: Another alkylating agent with similar reactivity but lacks the imidazole ring.
2-(2-Chloroethyl)-1H-benzimidazole: Contains a benzimidazole ring, offering different electronic properties and reactivity.
2-(2-Chloroethyl)-1H-pyrazole: Contains a pyrazole ring, which affects its chemical behavior and biological activity.
Uniqueness
2-(2-Chloroethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds, as well as a useful tool in biochemical research.
Properties
IUPAC Name |
2-(2-chloroethyl)-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYLJXXFOEIJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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